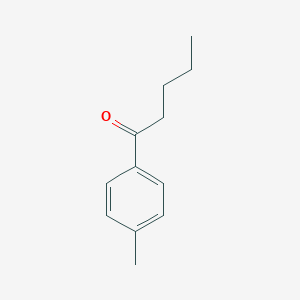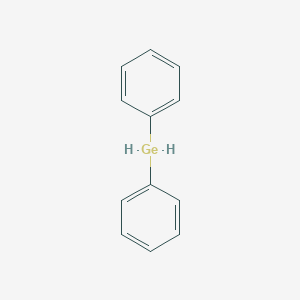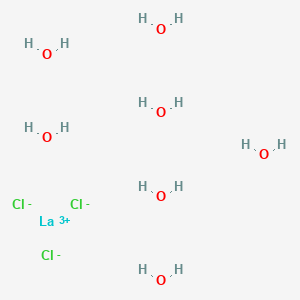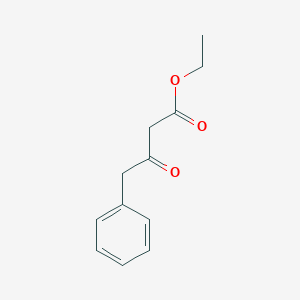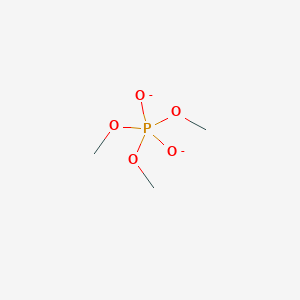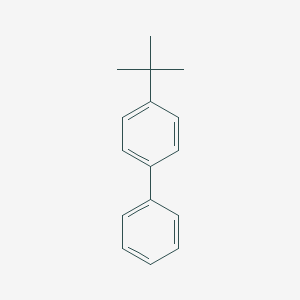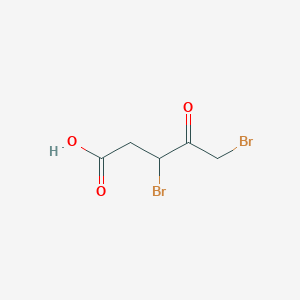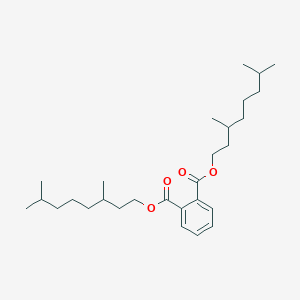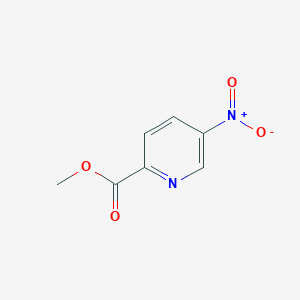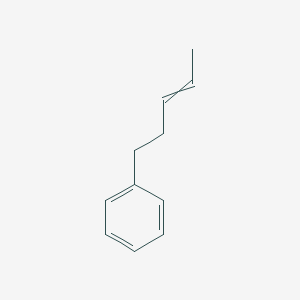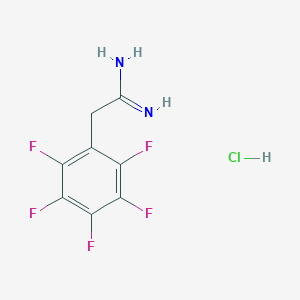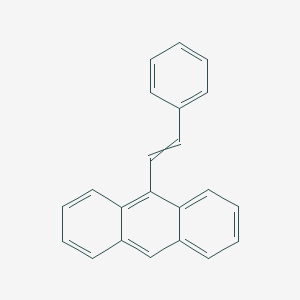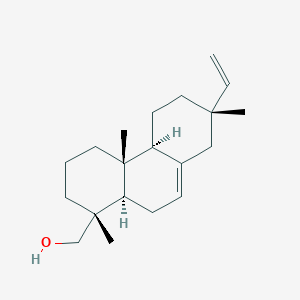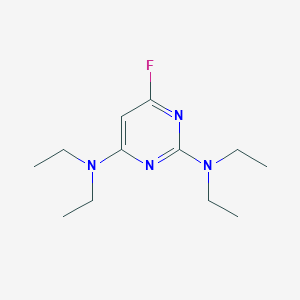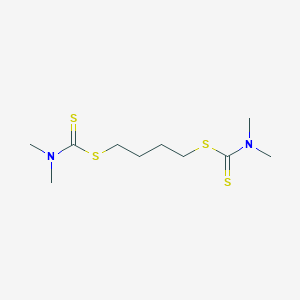
1,4-Butanediyl bis(dimethyldithiocarbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanediyl bis(dimethyldithiocarbamate) (Bis) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. Bis is a dithiocarbamate compound that has been shown to possess anti-cancer, anti-inflammatory, and antioxidant properties. In
作用机制
1,4-Butanediyl bis(dimethyldithiocarbamate) exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and survival. 1,4-Butanediyl bis(dimethyldithiocarbamate) also activates the mitochondrial pathway of apoptosis in cancer cells. In addition, 1,4-Butanediyl bis(dimethyldithiocarbamate) inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) scavenges free radicals and reduces oxidative stress by increasing the activity of antioxidant enzymes.
生化和生理效应
1,4-Butanediyl bis(dimethyldithiocarbamate) has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1,4-Butanediyl bis(dimethyldithiocarbamate) also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) reduces oxidative stress by increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
1,4-Butanediyl bis(dimethyldithiocarbamate) has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic benefits. However, 1,4-Butanediyl bis(dimethyldithiocarbamate) has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) has been found to have some toxic effects on normal cells, which can limit its therapeutic potential.
未来方向
There are several future directions for research on 1,4-Butanediyl bis(dimethyldithiocarbamate). One potential direction is to investigate its potential therapeutic benefits in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more water-soluble derivatives of 1,4-Butanediyl bis(dimethyldithiocarbamate) to improve its bioavailability. Furthermore, future research can focus on identifying the molecular targets of 1,4-Butanediyl bis(dimethyldithiocarbamate) and its mechanism of action in different diseases.
合成方法
1,4-Butanediyl bis(dimethyldithiocarbamate) can be synthesized by reacting 1,4-butanediol with carbon disulfide and sodium hydroxide, followed by reaction with dimethylamine. The resulting compound is then reacted with carbon disulfide and sodium hydroxide again to form 1,4-Butanediyl bis(dimethyldithiocarbamate).
科学研究应用
1,4-Butanediyl bis(dimethyldithiocarbamate) has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth. 1,4-Butanediyl bis(dimethyldithiocarbamate) has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
属性
CAS 编号 |
10225-01-1 |
|---|---|
产品名称 |
1,4-Butanediyl bis(dimethyldithiocarbamate) |
分子式 |
C10H20N2S4 |
分子量 |
296.5 g/mol |
IUPAC 名称 |
4-(dimethylcarbamothioylsulfanyl)butyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4/c1-11(2)9(13)15-7-5-6-8-16-10(14)12(3)4/h5-8H2,1-4H3 |
InChI 键 |
NLILEBBDWYPPKA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SCCCCSC(=S)N(C)C |
规范 SMILES |
CN(C)C(=S)SCCCCSC(=S)N(C)C |
其他 CAS 编号 |
10225-01-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



